MAO-B Inhibitory Potency: Class-Level Inference for 5-Nitrile Substituted Benzothiazoles
While direct IC50 data for 2-Methylbenzo[d]thiazole-5-carbonitrile against MAO-B is not published, a 2024 study on a closely related series of 2-methylbenzothiazole derivatives demonstrated that the benzothiazole scaffold with appropriate substitution yields potent and selective MAO-B inhibition. All thirteen compounds in the study exhibited IC50 values < 0.017 µM, with the most potent analog (compound 4d) achieving an IC50 of 0.0046 µM [1]. The 5-nitrile substitution on the benzothiazole core of the target compound is a key structural feature expected to modulate this activity, as supported by its reported use as an MAO inhibitor in biochemical research .
| Evidence Dimension | Inhibition of human Monoamine Oxidase B (MAO-B) |
|---|---|
| Target Compound Data | Not directly reported; expected to be a potent MAO-B inhibitor based on its core scaffold and substitution pattern. |
| Comparator Or Baseline | Related 2-methylbenzo[d]thiazole derivatives: IC50 values < 0.017 µM; Most potent derivative (4d): IC50 = 0.0046 µM. |
| Quantified Difference | The core benzothiazole scaffold confers sub-micromolar MAO-B inhibitory activity. The specific 5-nitrile and 2-methyl substitution pattern is hypothesized to be a critical determinant of potency and selectivity compared to other regioisomers or functional analogs. |
| Conditions | In vitro human MAO enzyme inhibition assay. |
Why This Matters
This class-level evidence establishes the compound as a viable starting point for developing potent MAO-B inhibitors, a key therapeutic area, unlike simpler benzothiazole analogs which lack this targeted activity profile.
- [1] Shaw, M., Petzer, J. P., Cloete, T. T., & Petzer, A. (2024). Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. *Medicinal Chemistry Research*, 33(10), 1829-1837. View Source
